[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate
Description
The compound [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate is a structurally complex molecule featuring:
- A tricyclic core (3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene) with hydroxyl and hydroxymethyl substituents.
- A glycosidic linkage to a 3,4,5-trihydroxy-6-(hydroxymethyl)oxane (glucose derivative) at position 10.
- A cinnamate ester (3-phenylprop-2-enoate) group at position 2.
The compound’s patent status (CNP0114165.8) highlights its novelty and possible applications in pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C24H28O11 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2 |
InChI Key |
SCIGYBYAZUFDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O |
Origin of Product |
United States |
Preparation Methods
Extraction of Precursors from Natural Sources
Source Material:
The initial phase involves extracting bioactive constituents from plant sources, notably rhizomes and leaves of the genus Picrorhiza, which are rich in phenolic and polyhydroxylated compounds.
- Solvent Extraction:
Utilization of polar solvents such as methanol, ethanol, or their aqueous mixtures (e.g., methanol:water 1:1) to solubilize phenolic compounds and hydroxylated derivatives.
- Methodology:
- Drying and powdering plant material.
- Maceration or Soxhlet extraction with chosen solvent.
- Filtration and concentration under reduced pressure to obtain crude extracts rich in hydroxylated compounds.
Isolation and Purification of Hydroxylated Intermediates
- Column Chromatography:
Using silica gel or Sephadex columns with gradient elution (e.g., increasing polarity) to separate hydroxylated flavonoids, phenolic acids, and related polyhydroxylated compounds.
- High-Performance Liquid Chromatography (HPLC):
For further purification of specific hydroxylated intermediates, including compounds like 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl derivatives.
- NMR, MS, and IR spectroscopy confirm the structure and purity of isolated intermediates.
Synthesis of the Core Cyclized Scaffold
Formation of the Tricyclic Skeleton:
The core structure, a 3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl system, can be assembled via a multi-step cyclization process:
Step 1: Formation of the Dioxatricyclic Core
- Diels-Alder cycloaddition:
A suitable diene and dienophile, possibly derived from hydroxylated aromatic or heterocyclic precursors, undergo cycloaddition to form the tricyclic core.
- Diels-Alder cycloaddition:
Step 2: Introduction of Hydroxymethyl and Hydroxyl Groups
Hydroxymethylation:
Formaldehyde or paraformaldehyde reacts with the cyclized intermediate under basic conditions to introduce hydroxymethyl groups at specific positions.Hydroxylation:
Selective hydroxylation at targeted carbons using oxidizing agents (e.g., osmium tetroxide, potassium permanganate) ensures the presence of hydroxyl groups at desired sites.
Note:
The precise stereochemistry and regiochemistry are controlled through reaction conditions and protecting group strategies.
Functionalization to Attach the Phenylprop-2-enoate Moiety
- The hydroxylated tricyclic intermediate is reacted with 3-phenylprop-2-enoic acid derivatives to form the ester linkage.
- Method:
- Activation of the acid (e.g., using DCC—dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
- Nucleophilic attack by the hydroxyl group on the activated acid to form the ester.
- Typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or under gentle heating.
Final Assembly and Purification
- The crude product is purified via preparative HPLC or recrystallization to obtain the target compound with high purity.
- Confirmed through NMR (both ^1H and ^13C), MS, IR, and possibly X-ray crystallography for stereochemical verification.
Summary of Preparation Methodology Data Table
Notes and Considerations
Stereochemistry Control:
The stereochemical configuration at hydroxyl and hydroxymethyl groups significantly influences biological activity; thus, stereoselective synthesis or chiral auxiliaries may be employed.Reaction Optimization:
Reaction conditions such as temperature, solvent choice, and reagent equivalents are optimized based on scale and desired yield.Safety and Handling:
Use of oxidants and reagents like DCC requires appropriate safety measures, including inert atmospheres and protective equipment.Environmental Impact: Green chemistry principles, including solvent recycling and waste minimization, are recommended for sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of simpler hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate is studied for its potential as a bioactive molecule. It may exhibit properties such as antioxidant activity, enzyme inhibition, or antimicrobial effects.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress or microbial infections are involved.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, potentially altering their structure and function. The phenylprop-2-enoate moiety may interact with cellular membranes, affecting their permeability and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycoside Derivatives with Tricyclic Cores
Compound from :
[(2S,4S,5S,10S)-10-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate
- Structural Similarities : Shares the tricyclic core and cinnamate ester.
- Key Differences : Contains an additional 6-methyloxane glycoside at position 5, increasing hydrophobicity compared to the target compound.
- Implications : The methyl group may enhance membrane permeability but reduce aqueous solubility .
Flavonoid Glycoside from :
(3,4,5-Trihydroxy-6-{[4-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1-benzopyran-5-yl]oxy}oxan-2-yl)methyl acetate
- Structural Similarities : Contains a glucose-derived oxane and ester group.
- Key Differences: Features a flavonoid backbone (benzopyran) instead of a tricyclic system.
Ester-Containing Bioactive Compounds
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ():
- Structural Similarities : Shares ester functional groups.
- Key Differences : Lacks glycosidic or polycyclic components; features a linear alkyne backbone with diphenyl groups.
Nucleoside Analogs ():
4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate
- Structural Similarities : Contains a glucose-derived oxane and triazole groups.
- Key Differences: Includes a dihydropyrimidine ring and dioctanoate esters, suggesting antiviral or antimetabolite properties.
Data Tables
Biological Activity
The compound [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate is a complex organic molecule with potential biological activities. This article explores its biological properties, including pharmacological effects and mechanisms of action, supported by relevant data and case studies.
Chemical Profile
Molecular Formula: C27H42O17
SMILES Notation: CC(C)CC(=O)OC1C2C(C3C(C2(CO)O)O3)C(=CO1)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O
InChIKey: ZTHFWSGQXKJHJD-UHFFFAOYSA-N
1. Antioxidant Activity
Research indicates that compounds similar to [5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy...] exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. The presence of multiple hydroxyl groups enhances their electron-donating capacity, which is crucial for antioxidant activity.
2. Anticancer Properties
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction | |
| HeLa (Cervical) | 30 | Cell cycle arrest | |
| A549 (Lung) | 20 | Inhibition of migration |
3. Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in human cell lines. This effect is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases.
4. Antidiabetic Activity
Research indicates that derivatives of this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. Mechanistic studies suggest that these compounds can modulate metabolic pathways involved in glucose metabolism and lipid regulation .
Case Studies
Case Study 1: Picrorhiza kurroa Extracts
In a clinical trial involving patients with type 2 diabetes, extracts containing similar compounds demonstrated a significant reduction in fasting blood glucose levels over a 12-week period. The study highlighted the potential for using these extracts as complementary therapies alongside conventional antidiabetic medications.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines revealed that treatment with extracts containing [5-Hydroxy...] resulted in a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µg/mL.
Q & A
Q. Methodological Answer :
- In Vivo Models : Use thioacetamide (TAA)-induced liver fibrosis in mice (as in picroside I studies). Administer the compound post-TAA exposure and analyze serum, urine, and liver tissue via LC-MS metabolomics to identify upregulated/downregulated pathways (e.g., lipid metabolism, amino acid turnover) .
- Dosage Optimization : Conduct dose-response studies with randomized block designs (split-split plot for longitudinal analysis) to account for variability in fibrosis progression .
- Validation : Cross-reference metabolomic data with histopathology (e.g., collagen deposition assays) and antioxidant activity tests (e.g., DPPH/ABTS radical scavenging) .
Basic Research Question: What analytical challenges arise in structural elucidation due to its polycyclic and glycosylated framework?
Q. Methodological Answer :
- Stereochemical Complexity : Use NOESY/ROESY NMR to differentiate axial vs. equatorial hydroxyl groups on the oxan-2-yl moiety .
- Crystallographic Refinement : Address disorder in the tricyclic core using SHELXD for phase estimation and SHELXL for anisotropic displacement parameter refinement .
- Dynamic Behavior : Employ variable-temperature NMR to study ring-flipping in the dioxatricyclo[4.4.0.02,4]decene system .
Advanced Research Question: How do metabolomic studies elucidate its impact on hepatic lipid and energy metabolism?
Q. Methodological Answer :
- LC-MS Platforms : Quantify metabolites in liver tissue (e.g., acyl-carnitines, branched-chain amino acids) to assess lipid β-oxidation and glycolysis pathways. Table 3 in provides a template for pathway mapping .
- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish metabolite clusters between treated and untreated cohorts, focusing on pathways like ketogenesis and urea cycle .
- Isotope Tracing : Use -labeled glucose to track carbon flux in energy metabolism under compound treatment .
Basic Research Question: What statistical frameworks are suitable for designing in vivo efficacy studies?
Q. Methodological Answer :
- Randomized Block Design : Assign treatments to mice in blocks (e.g., by weight or fibrosis stage) to control confounding variables. Subplots can compare dosage levels, and sub-subplots track temporal effects (e.g., fibrosis regression) .
- Power Analysis : Calculate sample size using pilot data on metabolite variance (e.g., from LC-MS intensity values) to ensure statistical significance .
Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data across studies?
Q. Methodological Answer :
- Source Validation : Cross-check purity (e.g., via HPLC-UV/ELSD) and stereochemical integrity (via chiral chromatography) to rule out batch variability .
- Model Standardization : Harmonize experimental conditions (e.g., TAA dosage, treatment duration) to minimize discrepancies in fibrosis induction .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to assess heterogeneity in antioxidant or anti-inflammatory outcomes .
Advanced Research Question: What strategies identify synergistic interactions between this compound and other hepatoprotective agents?
Q. Methodological Answer :
- Combinatorial Screens : Use fractional factorial designs to test pairwise combinations with silymarin or ursodeoxycholic acid, monitoring additive/synergistic effects via metabolomic footprinting .
- Network Pharmacology : Construct protein-metabolite interaction networks (e.g., using KEGG pathways) to identify nodes where the compound and co-agents intersect .
Basic Research Question: What analytical methods quantify its stability under physiological conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 2.0) and hepatic microsomes, analyzing degradation products via UPLC-QTOF-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life stability based on accelerated thermal degradation data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
